(2,5-Dimethyl-3-furyl)methylamine chemical properties
(2,5-Dimethyl-3-furyl)methylamine chemical properties
An In-Depth Technical Guide to (2,5-Dimethyl-3-furyl)methylamine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dimethyl-3-furyl)methylamine is a substituted furan derivative of significant interest to the medicinal chemistry community. The incorporation of a furan nucleus, a privileged scaffold in numerous biologically active compounds, with a reactive primary aminomethyl group at the 3-position, presents a unique opportunity for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, predicted spectroscopic data, and a discussion on the potential reactivity and applications of (2,5-Dimethyl-3-furyl)methylamine in the context of drug discovery. The information herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel furan-based chemical entities.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a core structural motif in a plethora of natural products and synthetic pharmaceuticals.[1] The unique electronic properties of the furan ring, coupled with its ability to participate in various chemical transformations, make it a versatile building block in the design of new drugs.[2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The substitution pattern on the furan ring plays a pivotal role in modulating the biological activity of these compounds. The title compound, (2,5-Dimethyl-3-furyl)methylamine, features methyl groups at the 2- and 5-positions, which can enhance metabolic stability and lipophilicity, and a primary aminomethyl group at the 3-position, a key functional handle for further chemical modifications and interactions with biological targets.
Physicochemical and Safety Data
A summary of the key physicochemical properties of (2,5-Dimethyl-3-furyl)methylamine is presented in Table 1. This data is primarily derived from computational models and should be confirmed through experimental validation.
Table 1: Physicochemical Properties of (2,5-Dimethyl-3-furyl)methylamine
| Property | Value | Source |
| IUPAC Name | (2,5-dimethylfuran-3-yl)methanamine | PubChem |
| Molecular Formula | C₇H₁₁NO | PubChem |
| Molecular Weight | 125.17 g/mol | PubChem |
| CAS Number | 306934-85-0 | PubChem |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | Predicted: ~180-200 °C | - |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., methanol, dichloromethane) | - |
| XLogP3-AA | 0.6 | PubChem |
Safety and Handling:
(2,5-Dimethyl-3-furyl)methylamine is predicted to be a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis: Reductive Amination of 2,5-Dimethyl-3-furaldehyde
The most direct and industrially scalable approach for the synthesis of (2,5-Dimethyl-3-furyl)methylamine is the reductive amination of the corresponding aldehyde, 2,5-dimethyl-3-furaldehyde.[4][5] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction to the target primary amine.
Caption: Proposed synthetic workflow for (2,5-Dimethyl-3-furyl)methylamine.
Detailed Experimental Protocol (Proposed):
Materials:
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2,5-Dimethyl-3-furaldehyde
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Ammonium acetate (or aqueous ammonia)
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Sodium cyanoborohydride (NaBH₃CN) or a suitable hydrogenation catalyst (e.g., Pd/C, Raney Nickel)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 2,5-dimethyl-3-furaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (5.0 eq).
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Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternative: For catalytic hydrogenation, the imine solution can be transferred to a pressure vessel with a suitable catalyst and subjected to a hydrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure (2,5-Dimethyl-3-furyl)methylamine.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for (2,5-Dimethyl-3-furyl)methylamine
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |
| ¹H NMR | Furan Ring Proton (H4): ~5.9-6.1 ppm (s, 1H)Methylene Protons (-CH₂-NH₂): ~3.7-3.9 ppm (s, 2H)Methyl Protons (2-CH₃ & 5-CH₃): ~2.2-2.4 ppm (s, 6H)Amine Protons (-NH₂): 1.0-3.0 ppm (broad s, 2H) |
| ¹³C NMR | Furan Ring Carbons (C2 & C5): ~148-152 ppmFuran Ring Carbons (C3 & C4): ~105-115 ppmMethylene Carbon (-CH₂-NH₂): ~35-45 ppmMethyl Carbons (2-CH₃ & 5-CH₃): ~12-15 ppm |
| IR | N-H Stretch (primary amine): 3300-3500 cm⁻¹ (two bands, medium intensity)C-H Stretch (sp² and sp³): 2850-3100 cm⁻¹N-H Bend (primary amine): 1590-1650 cm⁻¹ (medium to strong)C=C Stretch (furan ring): ~1500-1600 cm⁻¹C-O-C Stretch (furan ring): ~1000-1250 cm⁻¹C-N Stretch: ~1020-1250 cm⁻¹ |
| Mass Spec. | Molecular Ion (M⁺): m/z = 125Major Fragments: Loss of NH₂ (m/z = 109), benzylic cleavage (m/z = 110), fragmentation of the furan ring. |
Chemical Reactivity
The chemical reactivity of (2,5-Dimethyl-3-furyl)methylamine is dictated by the interplay of the nucleophilic primary amine and the aromatic furan ring.
Caption: Key reactivity pathways for (2,5-Dimethyl-3-furyl)methylamine.
Reactions involving the Aminomethyl Group:
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Acylation: The primary amine will readily react with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides. This is a common strategy for introducing diverse functionalities and building more complex molecules.
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Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
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Sulfonylation: Treatment with sulfonyl chlorides will yield sulfonamides, a functional group present in many commercial drugs.
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Formation of Schiff Bases: Condensation with aldehydes and ketones will form imines (Schiff bases), which can be further reduced to secondary amines.
Reactions involving the Furan Ring:
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Electrophilic Aromatic Substitution: The furan ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The substitution is expected to occur predominantly at the C4 position, which is activated by the oxygen atom and the alkyl substituents.
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Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, providing access to bicyclic structures.
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Ring Opening/Rearrangement: Under acidic conditions, the furan ring can be susceptible to hydrolysis and rearrangement reactions.
Potential Applications in Drug Discovery
The structural features of (2,5-Dimethyl-3-furyl)methylamine make it an attractive scaffold for the development of new therapeutic agents.[1][2][3] The furan moiety is a known pharmacophore in a variety of drugs, and the primary amine provides a versatile point for modification to optimize pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Areas:
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Antimicrobial Agents: The furan nucleus is present in several antimicrobial agents. Derivatization of the aminomethyl group could lead to novel compounds with enhanced antibacterial or antifungal activity.
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Anti-inflammatory Drugs: Many furan-containing compounds exhibit anti-inflammatory properties. The synthesis of a library of amides or sulfonamides from (2,5-Dimethyl-3-furyl)methylamine could yield potent inhibitors of inflammatory pathways.
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Anticancer Agents: The furan scaffold has been incorporated into various anticancer drugs. The aminomethyl group can be used to attach cytotoxic warheads or to modulate interactions with specific cancer-related targets.
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Central Nervous System (CNS) Agents: The lipophilicity of the dimethylfuran core suggests that derivatives of this compound may have the potential to cross the blood-brain barrier, making it a candidate for the development of CNS-active drugs.
Conclusion
(2,5-Dimethyl-3-furyl)methylamine is a promising building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established synthetic methodologies, and its chemical structure offers numerous possibilities for derivatization. The predicted physicochemical and spectroscopic properties, along with the expected reactivity, provide a solid foundation for further investigation. The exploration of the biological activities of novel derivatives of (2,5-Dimethyl-3-furyl)methylamine is a worthwhile endeavor that could lead to the identification of new therapeutic candidates.
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